An In-depth Technical Guide to the Physicochemical Properties of Methyl [4-(allyloxy)-3-chlorophenyl]acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl [4-(allyloxy)-3-chlorophenyl]acetate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl [4-(allyloxy)-3-chlorophenyl]acetate, a compound of interest in medicinal chemistry and drug development. As a substituted phenylacetic acid ester, its characteristics are pivotal for its behavior in biological systems and its development as a potential therapeutic agent. This document details the structural attributes, predicted physicochemical parameters, and established methodologies for their empirical determination. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols. The synthesis and spectral analysis of the title compound are also discussed to provide a complete profile.
Introduction
Methyl [4-(allyloxy)-3-chlorophenyl]acetate is a derivative of phenylacetic acid, a class of compounds known for a wide range of biological activities. Substituted phenylacetic acids and their esters are important intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The specific substitutions on the phenyl ring, an allyl ether at the 4-position and a chlorine atom at the 3-position, are expected to significantly influence the molecule's lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of its physicochemical properties is therefore a critical first step in its evaluation as a drug candidate or as a lead compound for further optimization.
This guide is structured to provide a holistic view of the compound, starting from its fundamental molecular properties and moving towards detailed experimental protocols for their validation. The methodologies described are based on well-established analytical techniques, ensuring reliability and reproducibility.
Molecular Structure and Chemical Properties
The chemical structure of Methyl [4-(allyloxy)-3-chlorophenyl]acetate is foundational to all its other properties.
-
Chemical Name: Methyl [4-(allyloxy)-3-chlorophenyl]acetate
-
Molecular Formula: C₁₂H₁₃ClO₃
-
Molecular Weight: 240.68 g/mol
-
CAS Number: Not available for the methyl ester. The parent carboxylic acid, (4-(allyloxy)-3-chlorophenyl)acetic acid, has the CAS Number 22131-79-9.
-
Canonical SMILES: COC(=O)CC1=CC(=C(C=C1)Cl)OCC=C
Structural Diagram:
Caption: 2D structure of Methyl [4-(allyloxy)-3-chlorophenyl]acetate.
Physicochemical Data Summary
| Property | Predicted Value | Experimental Protocol |
| Melting Point (°C) | ~40-60 | Capillary Melting Point |
| Boiling Point (°C) | > 250 | Thiele Tube Method |
| LogP (Octanol/Water) | ~3.5 | HPLC-based determination |
| Aqueous Solubility | Low | Qualitative Solubility Tests |
| pKa | Not Ionizable | Potentiometric Titration |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.[3] For a crystalline solid, a sharp melting point range (typically < 2°C) is indicative of high purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of the crystalline Methyl [4-(allyloxy)-3-chlorophenyl]acetate is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated digital melting point apparatus (e.g., a Mel-Temp) is used.[4]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid heating rate (10-15°C/minute) is initially used to determine an approximate melting range.[4]
-
The apparatus is allowed to cool to at least 20°C below the approximate melting point.
-
A fresh sample is used for a more precise measurement, with the heating rate slowed to 1-2°C/minute as the temperature approaches the expected melting point.[4]
-
The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting point range.
-
Causality Behind Experimental Choices: The use of a slow heating rate during the final measurement is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3] Using a fresh sample for the precise measurement is important as some compounds may decompose or undergo polymorphic transitions upon melting and resolidifying.
Determination of Boiling Point
For liquid compounds, the boiling point is a key physical constant. Given the expected high boiling point of this ester, a micro-method is preferable to minimize sample usage and reduce the risk of decomposition.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.[5]
-
Procedure:
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]
-
Causality Behind Experimental Choices: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The trapped vapor in the capillary tube prevents the liquid from boiling until this equilibrium is reached.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Methodology: HPLC-based LogP Determination
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its LogP value.[7][8]
-
System Preparation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9]
-
Calibration: A set of standard compounds with known LogP values is injected to create a calibration curve of retention time versus LogP.[8]
-
-
Sample Analysis:
-
A solution of Methyl [4-(allyloxy)-3-chlorophenyl]acetate is prepared in the mobile phase.
-
The sample is injected into the HPLC system.
-
The retention time is recorded.
-
-
Calculation: The LogP of the sample is determined by interpolating its retention time on the calibration curve.
Causality Behind Experimental Choices: Reverse-phase HPLC separates compounds based on their hydrophobicity. More lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus have longer retention times. This method is rapid, requires only a small amount of sample, and can be automated for high-throughput screening.[8][10]
Caption: Workflow for HPLC-based LogP determination.
Determination of Aqueous Solubility
Solubility is a key factor in drug bioavailability. A qualitative assessment can be quickly performed.
Methodology: Qualitative Solubility Tests
-
Solvents: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 4, 7.4, and 9), ethanol, acetone, and a nonpolar organic solvent like hexane.[11][12]
-
Procedure:
-
A small, measured amount of the compound (e.g., 1-5 mg) is placed in a test tube.[13]
-
A small volume of the solvent (e.g., 0.5 mL) is added.[13]
-
The mixture is vortexed or shaken vigorously for 1-2 minutes.
-
The mixture is allowed to settle, and the solubility is visually assessed. A compound is considered soluble if no solid particles are visible.
-
Causality Behind Experimental Choices: This systematic approach provides a qualitative understanding of the compound's polarity and its potential to be formulated in different vehicles.[14] Testing in buffers of different pH can indicate if the compound has ionizable groups that affect its solubility.
Determination of pKa
The pKa is the pH at which a compound is 50% ionized. For Methyl [4-(allyloxy)-3-chlorophenyl]acetate, which is an ester, no ionizable groups are present within the typical physiological pH range. Therefore, a pKa value is not applicable. However, for its parent carboxylic acid, (4-(allyloxy)-3-chlorophenyl)acetic acid, the pKa would be a critical parameter.
Methodology: Potentiometric Titration (for the parent acid)
-
Principle: The pH of a solution of the weak acid is monitored as a strong base is added. The pKa is the pH at the half-equivalence point.[15][16]
-
Procedure:
-
A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., a water/methanol mixture for compounds with low aqueous solubility).[16]
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments.[15]
-
The pH is recorded after each addition.
-
The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at half the volume of titrant required to reach the equivalence point.[17][18]
-
Synthesis and Purification
The synthesis of Methyl [4-(allyloxy)-3-chlorophenyl]acetate can be achieved through a two-step process starting from the corresponding phenol.
Caption: Synthetic pathway for Methyl [4-(allyloxy)-3-chlorophenyl]acetate.
Step 1: Synthesis of (4-(allyloxy)-3-chlorophenyl)acetic acid
The synthesis of the parent carboxylic acid involves the allylation of the corresponding phenol. A similar procedure is described in the patent literature for the ethyl ester.[1]
-
Reaction: Methyl (3-chloro-4-hydroxyphenyl)acetate is reacted with allyl bromide in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone.
-
Work-up: The reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and methanol.
-
Purification: After hydrolysis, the reaction mixture is acidified with a strong acid like HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Step 2: Esterification
The final step is a classic Fischer esterification.[19]
-
Reaction: (4-(allyloxy)-3-chlorophenyl)acetic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.[20] The mixture is heated to reflux.
-
Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography or distillation under reduced pressure.
Spectral Data and Interpretation
The following are the predicted spectral characteristics of Methyl [4-(allyloxy)-3-chlorophenyl]acetate based on its structure.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.3 ppm). The proton between the chloro and acetate groups will likely be a doublet, the proton adjacent to the chloro group will be a doublet of doublets, and the proton adjacent to the allyloxy group will be a doublet.
-
Allyl Group (5H):
-
-O-CH₂-: A doublet at δ ~4.6 ppm.
-
-CH=CH₂: A multiplet at δ ~6.0 ppm.
-
=CH₂: Two doublets of doublets at δ ~5.3-5.4 ppm.
-
-
Methylene Protons (-CH₂-COO-) (2H): A singlet at δ ~3.6 ppm.
-
Methyl Protons (-OCH₃) (3H): A singlet at δ ~3.7 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): δ ~172 ppm.
-
Aromatic Carbons (6C): Signals in the range of δ 115-155 ppm.
-
Allyl Group (3C):
-
-O-CH₂-: δ ~69 ppm.
-
-CH=: δ ~133 ppm.
-
=CH₂: δ ~118 ppm.
-
-
Methylene Carbon (-CH₂-COO-): δ ~40 ppm.
-
Methyl Carbon (-OCH₃): δ ~52 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[21][22][23]
-
C-O Stretch (Ester): Two strong bands in the region of 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹.[24]
-
Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.[22]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of chlorine, there will be an M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[25][26]
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃), the loss of the entire ester group (-COOCH₃), and cleavage of the allyl group.
Potential Applications and Relevance
Substituted phenylacetic acids are known to be precursors for various pharmaceuticals.[2][27] The parent carboxylic acid of the title compound is noted as an intermediate for anti-inflammatory, analgesic, and antipyretic agents.[1][28] The ester form, Methyl [4-(allyloxy)-3-chlorophenyl]acetate, could be investigated as a prodrug to improve the oral bioavailability of the active carboxylic acid. The physicochemical properties detailed in this guide are essential for formulating this compound for in vitro and in vivo studies and for understanding its potential as a therapeutic agent.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Methyl [4-(allyloxy)-3-chlorophenyl]acetate. While experimental data for this specific molecule is limited, this document has outlined robust and validated experimental protocols for its determination. The predicted properties and spectral data serve as a valuable reference for researchers working with this compound. A thorough empirical characterization based on the methodologies described herein is a crucial next step for any further development of this compound for pharmaceutical or other applications.
References
Sources
- 1. KR830001917B1 - Method for preparing 4-allyloxy-3-chloro phenyl acetic acid - Google Patents [patents.google.com]
- 2. US4220592A - Synthesis of substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. organicagcentre.ca [organicagcentre.ca]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. scispace.com [scispace.com]
- 18. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 19. ppor.az [ppor.az]
- 20. uakron.edu [uakron.edu]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. instanano.com [instanano.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. blog.richmond.edu [blog.richmond.edu]
- 27. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 28. US3824277A - 4-allyloxy-3-chloro-phenyl-acetic acid - Google Patents [patents.google.com]
